3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2. It is a derivative of azetidine and pyrrolidine, featuring a unique structure that combines these two heterocyclic compounds. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Mode of Action
It is known that azetidine derivatives can exhibit a variety of biological activities , suggesting that this compound may interact with multiple targets in the cell.
Biochemical Pathways
Given the structural similarity to other azetidine derivatives, it is possible that this compound could influence a variety of biochemical pathways .
Result of Action
As a new chemical entity, its effects at the molecular and cellular level are still under investigation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:
Comparison with Similar Compounds
3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride can be compared with other similar compounds, such as:
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring also show comparable pharmacological properties.
The uniqueness of this compound lies in its combined azetidine and pyrrolidine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWZSUODLIAEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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